Regulatory Accessibility vs. Lysergic Acid
Lysergic acid, a 9,10-didehydro-6-methylergoline-8-carboxylic acid derivative, is classified as a DEA Schedule III controlled substance, imposing procurement restrictions, record-keeping requirements, and import/export limitations [1]. In contrast, 6-methylergoline (CAS 109922-46-5), the saturated N6-methyl parent scaffold, is not listed on any DEA schedule, enabling unrestricted procurement for legitimate research purposes [2].
| Evidence Dimension | DEA Scheduling Status |
|---|---|
| Target Compound Data | Not scheduled (unrestricted procurement) |
| Comparator Or Baseline | Lysergic acid: DEA Schedule III |
| Quantified Difference | Categorical: Schedule III (restricted) vs. non-scheduled (unrestricted) |
| Conditions | US Controlled Substances Act (21 CFR 1308.13) |
Why This Matters
For medicinal chemistry groups synthesizing ergoline-derived probe libraries, 6-methylergoline eliminates DEA license requirements, compliance overhead, and supply chain delays inherent to Schedule III procurement of lysergic acid.
- [1] PubChem. (2005). Lysergic acid (CID 6717). NIH National Library of Medicine. DEA Schedule III designation explicitly noted. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/lysergic_acid View Source
- [2] FDA Substance Registration System. Unique Ingredient Identifier (UNII): AE0MGL902M for 6-Methylergoline. Retrievable via https://precision.fda.gov/uniisearch/srs View Source
